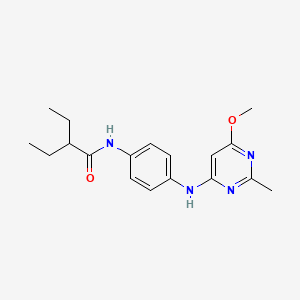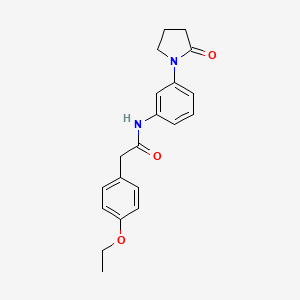
2-(4-ethoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide, also known as EPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPA is a member of the acetamide class of compounds and is a white crystalline solid with a molecular weight of 385.47 g/mol.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Protein Tyrosine Phosphatase 1B Inhibitors : A study focusing on derivatives of acetamide, including compounds similar to the one , showed inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a target for antidiabetic activity. These compounds were evaluated through synthesis and docking studies, highlighting their potential in antidiabetic therapy (Saxena et al., 2009).
Antimicrobial Activities : Research into thiazoles and their derivatives, including compounds structurally related to the query compound, has demonstrated antimicrobial activities against bacterial and fungal isolates. This indicates the potential of these compounds in developing new antimicrobial agents (Wardkhan et al., 2008).
Chemoselective Acetylation for Antimalarial Drugs : A study on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, which is a key intermediate in the synthesis of antimalarial drugs, showcases the application of acetamide derivatives in enhancing drug synthesis processes (Magadum & Yadav, 2018).
Anti-Inflammatory, Antipyretic, and Ulcerogenic Activities : Compounds including pyridone and chromenopyridone derivatives have been investigated for their anti-inflammatory, antipyretic, and ulcerogenic properties. The study provides insights into the potential therapeutic uses of these compounds, highlighting the diverse applications of acetamide derivatives in pharmaceutical development (Fayed et al., 2021).
Mecanismo De Acción
Target of Action
The primary target of 2-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is the sigma-1 receptor . The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the mitochondria-associated ER membrane (MAM). It is involved in several cellular processes, including ion channel modulation, cell differentiation, and survival.
Mode of Action
The compound acts as a positive allosteric modulator of the sigma-1 receptor This means it binds to a site on the receptor different from the active site, enhancing the receptor’s response to its ligand
Result of Action
The activation of the sigma-1 receptor by this compound could lead to a variety of cellular effects, depending on the specific cellular context. For instance, in neurons, sigma-1 receptor activation has been associated with neuroprotection and the modulation of pain perception .
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-25-18-10-8-15(9-11-18)13-19(23)21-16-5-3-6-17(14-16)22-12-4-7-20(22)24/h3,5-6,8-11,14H,2,4,7,12-13H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVVRJQPGQPICF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol](/img/structure/B2365942.png)
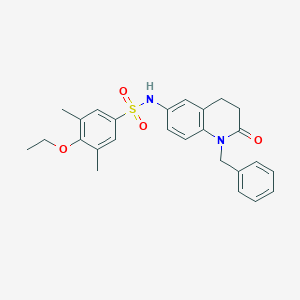


![5-[4-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde](/img/structure/B2365947.png)
![2-(4-fluorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2365948.png)
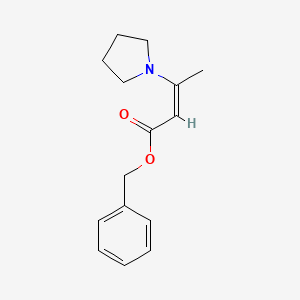
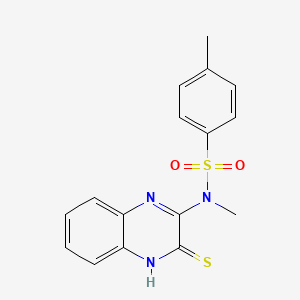
![Methyl 5-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2365954.png)

![ethyl 2-[[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2365957.png)

